4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide
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Description
4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound with the molecular formula C18H18Cl2N2O2S . It has an average mass of 397.319 Da and a monoisotopic mass of 396.046600 Da .
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide is characterized by the presence of a butoxy group, a dichlorophenyl group, an amino group, a carbonothioyl group, and a benzamide group .Physical and Chemical Properties Analysis
4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
Safety information for 4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-11-24-13-9-7-12(8-10-13)17(23)22-18(25)21-15-6-4-5-14(19)16(15)20/h4-10H,2-3,11H2,1H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFXKHDHSCLSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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